molecular formula C11H13BrO B8413741 4-(Bromomethyl)-1-methoxyindane

4-(Bromomethyl)-1-methoxyindane

Cat. No.: B8413741
M. Wt: 241.12 g/mol
InChI Key: HIEKQFGHZZJSLS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methoxyindane is a brominated indane derivative featuring a methoxy group at the 1-position and a bromomethyl substituent at the 4-position of the bicyclic framework. Indane, a fused bicyclo[4.3.0] system, provides structural rigidity, which influences the compound’s reactivity and applications in organic synthesis. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals due to its electrophilic bromomethyl group, which facilitates nucleophilic substitution reactions. However, detailed toxicological and physicochemical data for this specific compound remain scarce in publicly available literature .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

4-(bromomethyl)-1-methoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H13BrO/c1-13-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-4,11H,5-7H2,1H3

InChI Key

HIEKQFGHZZJSLS-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2=C(C=CC=C12)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on bromomethyl- and methoxy-substituted aromatic or bicyclic compounds, emphasizing structural, reactive, and safety-related differences.

Structural and Functional Analogues

Key analogues include:

4-(Bromomethyl)benzaldehyde (C₈H₇BrO): A benzaldehyde derivative with a bromomethyl substituent.

5-(Bromomethyl)-1-methoxynaphthalene : A naphthalene-based compound with substituents analogous to the target molecule.

1-Methoxyindane : The parent structure lacking the bromomethyl group.

Comparative Data Table

Property 4-(Bromomethyl)-1-methoxyindane (Hypothetical) 4-(Bromomethyl)benzaldehyde 1-Methoxyindane (Reference)
Molecular Formula C₁₁H₁₃BrO (estimated) C₈H₇BrO C₁₀H₁₂O
Molecular Weight ~241.1 g/mol 199.05 g/mol 148.20 g/mol
Reactivity Electrophilic bromomethyl group; stable methoxy substituent Highly reactive aldehyde group; bromomethyl enables SN2 reactions Inert methoxy group; no electrophilic sites
Hazards Likely irritant (skin/eyes); limited toxicity data Skin/eye irritant; toxicological properties not fully studied Low hazard; minimal reactivity
First Aid Measures Similar to bromomethylbenzaldehyde: flush eyes/skin, seek medical aid Flush eyes with water (10–15 min); wash skin with soap Standard organic compound protocols

Key Research Findings

  • Reactivity Differences : The aldehyde group in 4-(Bromomethyl)benzaldehyde renders it more reactive toward nucleophiles (e.g., Grignard reagents) compared to the methoxy group in this compound, which is electron-donating and stabilizes the aromatic system .
  • Synthetic Utility : The indane scaffold’s rigidity may slow reaction kinetics in substitution reactions compared to planar aromatic systems like benzaldehyde derivatives.
  • However, the indane derivative’s bicyclic structure may reduce volatility, mitigating inhalation risks relative to smaller aromatic analogues .

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